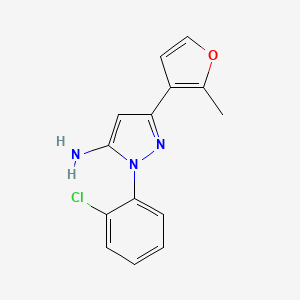

1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine

Descripción

1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of a chlorophenyl group, a methyl-furyl group, and an amine group attached to the pyrazole ring.

Propiedades

Fórmula molecular |

C14H12ClN3O |

|---|---|

Peso molecular |

273.72 g/mol |

Nombre IUPAC |

2-(2-chlorophenyl)-5-(2-methylfuran-3-yl)pyrazol-3-amine |

InChI |

InChI=1S/C14H12ClN3O/c1-9-10(6-7-19-9)12-8-14(16)18(17-12)13-5-3-2-4-11(13)15/h2-8H,16H2,1H3 |

Clave InChI |

WBGRQUIRDXZEOA-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CO1)C2=NN(C(=C2)N)C3=CC=CC=C3Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 2-chlorophenyl group, often using a halogenation reaction.

Attachment of the methyl-furyl group: This can be done through a Friedel-Crafts acylation reaction, where the furyl group is introduced to the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned steps, optimized for yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorophenyl and furyl groups can undergo substitution reactions with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanism of action.

Comparación Con Compuestos Similares

Similar Compounds

1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-4-amine: Similar structure with a different position of the amine group.

1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-ol: Contains a hydroxyl group instead of an amine group.

1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-thiol: Contains a thiol group instead of an amine group.

Uniqueness

1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by various research findings and case studies.

- Molecular Formula: C14H12ClN3O

- Molecular Weight: 273.72 g/mol

- CAS Number: Not explicitly listed but related compounds have similar identifiers.

- Structure: The compound features a pyrazole ring substituted with a chlorophenyl group and a methyl-furyl moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of 1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine as an anticancer agent. For example:

- Case Study: A study demonstrated that derivatives of pyrazole compounds exhibited significant cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 10 µM to 30 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Study Findings: It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 mg/mL to 0.025 mg/mL, demonstrating strong antibacterial activity .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have been explored in various models:

- Research Evidence: In vitro studies indicated that this compound inhibits the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine can be attributed to specific structural features:

- The presence of the chlorine atom on the phenyl ring enhances lipophilicity and may improve interaction with biological targets.

- The furan moiety contributes to the overall stability and bioactivity of the compound.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(2-chlorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine?

- Methodological Answer : The synthesis typically involves multi-step protocols starting from substituted aryl precursors. For example, a modified Knorr pyrazole synthesis can be employed, where hydrazonoyl chloride intermediates react with nitrile derivatives under basic conditions (e.g., LDA in THF at 195 K). Post-reaction workup includes extraction with ethyl acetate and recrystallization from hot solvents (e.g., ethyl acetate) to achieve yields of ~35% . Key parameters include temperature control (to avoid side reactions) and stoichiometric ratios of reagents.

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL or Bruker APEXII ) provides unambiguous confirmation of regiochemistry and substituent orientation. For example, dihedral angles between aromatic rings (e.g., 47.51° between pyrazole and 4-fluorophenyl groups) are critical for validating spatial arrangements .

- NMR spectroscopy : H and C NMR can resolve ambiguities in substitution patterns, particularly distinguishing between N1 and N2 positions in the pyrazole ring.

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How does regioisomerism in pyrazole derivatives influence biological activity, and how can this be systematically studied?

- Methodological Answer : Regioisomeric switching (e.g., 3- vs. 4-substituted pyrazoles) alters kinase inhibition profiles. For instance, replacing a 4-fluorophenyl group with a pyridinyl moiety shifts activity from p38α MAP kinase to cancer-related kinases (e.g., Src, B-Raf V600E) . To study this:

- Structure-activity relationship (SAR) assays : Test regioisomers against kinase panels using fluorescence polarization or radiometric assays.

- Computational docking : Compare binding poses in kinase active sites (e.g., using AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with hinge regions).

- Crystallographic validation : Co-crystallize active compounds with target kinases to resolve binding modes .

Q. What strategies resolve contradictions in pharmacological data across different assay conditions?

- Methodological Answer :

- Orthogonal assays : Validate IC values using both enzymatic (e.g., ADP-Glo™ kinase assays) and cell-based (e.g., proliferation inhibition in cancer lines) methods.

- Buffer optimization : Adjust pH, ionic strength, and co-factor concentrations (e.g., ATP levels) to mimic physiological conditions.

- Meta-analysis : Compare data across published studies (e.g., p38α inhibition vs. off-target kinase activity ) to identify assay-specific artifacts.

Q. How do intermolecular hydrogen bonds influence crystal packing and stability in pyrazole derivatives?

- Methodological Answer : Hydrogen bonding networks (e.g., N–H···N interactions between pyrazole amines and pyridine nitrogens) stabilize crystal lattices and dictate solubility. For example, in 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, the amino group forms infinite chains via N–H···N bonds (2.17 Å) parallel to the c-axis . Graph set analysis (e.g., using Etter’s rules ) classifies these motifs as chains, which are critical for predicting crystallographic symmetry and polymorphism.

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of sensitive intermediates (e.g., hydrazonoyl chlorides) .

- Crystallography : Use multi-scan absorption corrections (e.g., SADABS ) to mitigate data collection artifacts in heavy-atom-containing derivatives.

- SAR Studies : Cross-reference synthetic yields with bioactivity data to identify metabolically stable scaffolds (e.g., trifluoromethyl groups enhance metabolic resistance ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.